3-(1-(3-(4-Propoxyphenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione
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Overview
Description
The compound is a derivative of piperidine and thiazolidinedione. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom, and they are important building blocks in pharmaceuticals . Thiazolidinediones are a class of compounds that have been used in drugs for type 2 diabetes .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Scientific Research Applications
Antimicrobial and Antifungal Activities
- Thiazolidine-2,4-dione derivatives have been synthesized and shown to exhibit good antimicrobial activity against gram-positive bacteria and excellent antifungal activity. Specific compounds displayed potent inhibition against Staphylococcus aureus and Bacillus subtilis, as well as significant antifungal effects against Aspergillus niger and A. flavus (Prakash et al., 2011).
Anticancer Activity
- Novel thiazolidine-2,4-dione derivatives have been synthesized, characterized, and evaluated for their anticancer activity. Certain derivatives exhibited significant activity against specific cancer cell lines, suggesting their potential as anticancer agents (Kumar & Sharma, 2022).
Antidiabetic Agents
- Studies on the synthesis and characterization of novel thiazolidine-2,4-dione derivatives have highlighted their potential as antidiabetic agents. These compounds have demonstrated significant blood glucose reduction in models, pointing towards their application in treating diabetes (Kadium et al., 2022).
Mechanism of Action
Target of Action
It is noted that the compound is a functionalized cereblon ligand . Cereblon is a protein that plays a crucial role in various biological processes, including limb development, the sleep-wake cycle, and memory .
Mode of Action
As a functionalized cereblon ligand, it may interact with cereblon in a way that modulates its activity
Biochemical Pathways
Given its role as a cereblon ligand, it may influence pathways where cereblon is involved
Pharmacokinetics
It is noted that the compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group
Result of Action
As a cereblon ligand, it may have effects related to the functions of cereblon, such as influencing limb development, the sleep-wake cycle, and memory . .
Properties
IUPAC Name |
3-[1-[3-(4-propoxyphenyl)propanoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-2-13-26-17-6-3-15(4-7-17)5-8-18(23)21-11-9-16(10-12-21)22-19(24)14-27-20(22)25/h3-4,6-7,16H,2,5,8-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNLOYIAEBJLKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)N3C(=O)CSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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